2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol
Overview
Description
2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a nitro group at the 4-position of the imidazole ring and a hydroxyl group attached to a propan-1-ol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol typically involves the reaction of 2-methyl-4-nitroimidazole with an appropriate alkylating agent. One common method involves dissolving 2-methyl-4-nitroimidazole in formic acid and gradually adding ethylene oxide at 30-40°C, followed by the addition of sulfuric acid. The reaction mixture is then allowed to react for an hour, after which formic acid is recovered under reduced pressure, and the product is isolated by cooling and filtration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted imidazole derivatives.
Scientific Research Applications
2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol is not well-documented. imidazole derivatives typically exert their effects by interacting with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2-methyl-4-nitroimidazole: Similar in structure but lacks the propan-1-ol moiety.
2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid: Similar but contains a carboxylic acid group instead of a hydroxyl group.
2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanal: Similar but contains an aldehyde group instead of a hydroxyl group.
Uniqueness
2-methyl-2-(4-nitro-1H-imidazol-1-yl)propan-1-ol is unique due to the presence of both a nitro group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and potentially exhibit diverse biological activities.
Properties
IUPAC Name |
2-methyl-2-(4-nitroimidazol-1-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,4-11)9-3-6(8-5-9)10(12)13/h3,5,11H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZFVYWKCCAZTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C=C(N=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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